molecular formula C22H32N4O2 B10950290 2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide

2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide

Cat. No.: B10950290
M. Wt: 384.5 g/mol
InChI Key: OLGFSPTUKHIDRS-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound contains an adamantyl group, a piperidinocarbonyl group, and a pyrazolyl group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the alkylation of 1-adamantylamine with 2-bromoacetyl chloride to form 2-(1-adamantyl)acetamide. This intermediate is then reacted with 1-methyl-5-(piperidinocarbonyl)-1H-pyrazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the adamantyl or pyrazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate cell membranes effectively. The pyrazolyl group may interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Adamantyl)-N-[1-methyl-5-(piperidinocarbonyl)-1H-pyrazol-4-YL]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research .

Properties

Molecular Formula

C22H32N4O2

Molecular Weight

384.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]acetamide

InChI

InChI=1S/C22H32N4O2/c1-25-20(21(28)26-5-3-2-4-6-26)18(14-23-25)24-19(27)13-22-10-15-7-16(11-22)9-17(8-15)12-22/h14-17H,2-13H2,1H3,(H,24,27)

InChI Key

OLGFSPTUKHIDRS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)N5CCCCC5

Origin of Product

United States

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